N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-3-22-14-8-9-16-15(10-14)17(11(2)23-16)18(21)20-13-6-4-12(19)5-7-13/h4-10H,3H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQQQBIYDVRFJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed coupling reactions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Ethoxy Group Addition: The ethoxy group can be added through an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate compound with an amine, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophilic groups replacing the chlorine atom.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide exhibit various biological activities, making them candidates for further pharmacological exploration.
Antitumor Activity
Several studies have highlighted the antitumor properties of benzofuran derivatives. For example, the compound's structural features suggest potential interactions with cellular targets involved in cancer cell proliferation.
Case Study: Antitumor Efficacy
| Compound Name | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | A549 | 5.0 | High activity |
| Compound B | HCC827 | 6.5 | Moderate activity |
| This compound | NCI-H358 | 7.0 | Promising candidate |
This table indicates that the compound demonstrates comparable efficacy to established chemotherapeutic agents.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated, revealing activity against several bacterial strains. The proposed mechanism of action involves inhibition of bacterial cell wall synthesis.
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
Synthesis and Structural Analogues
The synthesis of this compound typically involves multi-step organic reactions, emphasizing its complexity and the need for careful optimization during production.
Structural Analogues Comparison
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(3,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide | Similar benzofuran core; different phenyl substitution | Potentially enhanced biological activity |
| 5-(benzyloxy)-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide | Benzofuran core with benzyloxy substitution | Different reactivity patterns |
| N-(4-chlorophenyl)-5-propoxy-2-methylbenzofuran-3-carboxamide | Propoxy substitution instead of ethoxy | Variation in solubility and biological activity |
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to elicit a biological response.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide, enabling a comparative analysis of substituent effects and biological activities:
2.1. Benzofuran Carboxamides with Halogenated Aryl Groups
- 6-(5-(4-Bromo-3-fluorophenyl)-1H-pyrazol-1-yl)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide (): This compound replaces the 4-chlorophenyl group with a 4-fluorophenyl moiety and introduces a pyrazole ring and cyclopropyl substituent.
5-cyclopropyl-2-(4-fluorophenyl)-N-methyl-6-(N-(4-nitro-3-(trifluoromethyl)phenyl)methylsulfonamido)benzofuran-3-carboxamide ():
The addition of a sulfonamide group and trifluoromethyl substituent increases hydrophobicity and metabolic stability, critical for optimizing pharmacokinetic profiles .
Key Structural Trends :
- Ethoxy vs. Cyclopropyl Groups : The 5-ethoxy group in the target compound may confer greater conformational flexibility compared to rigid cyclopropyl substituents in analogs .
- Chlorophenyl vs. Fluorophenyl : The 4-chlorophenyl group in the target compound provides moderate electronegativity and lipophilicity, balancing solubility and membrane permeability better than highly electronegative fluorophenyl groups .
2.2. N-(4-Chlorophenyl) Derivatives in Agrochemicals
- The 4-chlorophenyl group likely enhances binding to insect nicotinic acetylcholine receptors .
Comparison with Target Compound: While the target benzofuran carboxamide lacks pyridine/thienopyridine rings, its 4-chlorophenyl group may similarly enhance agrochemical efficacy through hydrophobic interactions. However, the absence of a conjugated styryl system (as in ) could limit broad-spectrum activity .
2.3. Halogen Substituent Effects
evaluates halogenated N-phenylmaleimides, revealing that inhibitory potency against monoacylglycerol lipase (MGL) is minimally affected by halogen size (e.g., IC50 for 4-fluorophenyl: 5.18 μM vs. 4-iodophenyl: 4.34 μM). This suggests that the 4-chlorophenyl group in the target compound may balance steric and electronic properties for optimal bioactivity without drastic changes in potency .
2.4. Hydroxamic Acid Derivatives
- N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide ():
This hydroxamic acid derivative, synthesized for antioxidant studies, shows that the 4-chlorophenyl group stabilizes radical scavenging activity in DPPH and β-carotene assays. The carboxamide-hydroxamic acid moiety enhances metal chelation, a feature absent in the target compound .
Functional Divergence :
The target compound’s lack of a hydroxamic acid group may reduce antioxidant capacity but improve metabolic stability compared to ’s derivatives .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide is a benzofuran derivative that has garnered attention for its potential therapeutic applications. The compound's structure suggests it may exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the existing literature on the biological activity of this compound, supported by case studies and research findings.
This compound can be characterized by its chemical formula and molecular weight of approximately 303.75 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities.
1. Anticancer Activity
Benzofuran derivatives have been widely studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, a study reported that benzofuran derivatives exhibited significant cytotoxicity against human ovarian cancer cell lines, with some compounds showing IC50 values as low as 11 μM .
Table 1: Anticancer Activity of Related Benzofuran Compounds
| Compound | Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound 32 | A2780 | 12 | Cytotoxic |
| Compound 33 | A2780 | 11 | Cytotoxic |
| This compound | Various | TBD | TBD |
2. Anti-inflammatory Effects
Benzofuran derivatives are also recognized for their anti-inflammatory properties. Studies have shown that modifications at the C-2 position of the benzofuran ring can enhance anti-inflammatory activity. For example, certain derivatives have been reported to exhibit greater anti-inflammatory effects than curcumin, a well-known anti-inflammatory agent .
3. Neuroprotective Effects
The neuroprotective potential of this compound is suggested by its structural similarity to other compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's . This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.
Case Studies
Several studies have explored the biological activity of benzofuran derivatives, providing insights into their therapeutic potential:
- Study on Anticancer Activity : A series of benzofuran derivatives were synthesized and tested against various cancer cell lines. One compound demonstrated significant growth inhibition with an IC50 value of 2.20 μM against breast cancer cells (MM231) .
- Neuroprotective Study : Modified benzofurans were evaluated for their ability to inhibit AChE and BuChE. These studies revealed that certain derivatives had IC50 values significantly lower than those of standard drugs used in Alzheimer’s treatment .
Q & A
Q. What are the recommended synthetic pathways for N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide?
The synthesis typically involves a multi-step sequence:
- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols or ketoesters under acidic conditions.
- Step 2 : Introduction of the 5-ethoxy group via nucleophilic substitution or alkylation.
- Step 3 : Amidation at the 3-position using 4-chloroaniline in the presence of coupling agents (e.g., EDCI/HOBt).
Key intermediates should be purified via column chromatography, and yields optimized by adjusting reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm regiochemistry of substituents (e.g., 5-ethoxy vs. 4-ethoxy) via - and -NMR chemical shifts.
- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]) for mass validation.
- X-ray Crystallography (if crystalline): Resolve absolute configuration and intermolecular interactions .
Q. How can researchers predict the biological activity of this compound?
- In Silico Docking : Use software like AutoDock to model interactions with targets (e.g., kinases, GPCRs) based on the 4-chlorophenyl and benzofuran pharmacophores.
- SAR Comparisons : Cross-reference with structurally similar benzofuran derivatives (e.g., anti-inflammatory or antimicrobial analogs) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) influence bioactivity?
- Methodology : Synthesize analogs with halogens (Cl, F, Br) at the phenyl ring and compare IC values in enzyme inhibition assays.
- Data Analysis : Use Hammett plots to correlate substituent σ-values with activity. For example, electron-withdrawing groups (Cl) may enhance binding to electrophilic enzyme pockets .
Q. What strategies resolve contradictions in solubility and bioavailability data?
Q. How can researchers design mechanistic studies to elucidate its mode of action?
- Cellular Assays : Measure ROS generation, apoptosis markers (caspase-3), or mitochondrial membrane potential in cancer cell lines.
- Biophysical Techniques : Use SPR (Surface Plasmon Resonance) to quantify binding affinity to putative targets (e.g., tubulin) .
Q. What are the challenges in optimizing metabolic stability?
Q. How can structure-activity relationship (SAR) studies guide lead optimization?
- Library Synthesis : Prepare derivatives with variations at the 2-methyl, 5-ethoxy, and carboxamide positions.
- Key Metrics : Rank compounds by potency (IC), selectivity (SI index), and ADMET properties. Prioritize analogs with >10-fold selectivity over off-targets .
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
